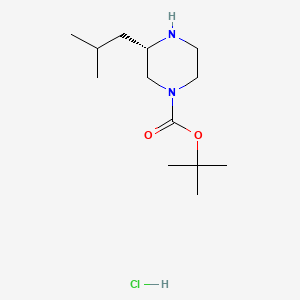

(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Description

Historical Context of Piperazine Chemistry

Piperazine, first isolated in the late 19th century, emerged as a foundational heterocyclic scaffold in organic synthesis due to its six-membered ring containing two nitrogen atoms. Initially recognized for its anthelmintic properties in the 1950s, piperazine derivatives gained prominence in medicinal chemistry as researchers exploited their conformational flexibility and ability to engage biological targets. The structural simplicity of piperazine allowed systematic derivatization, leading to compounds like ciprofloxacin (antibiotic) and ziprasidone (antipsychotic), which highlighted the pharmacophoric versatility of this core. Industrial synthesis methods, such as ammoniation of 1,2-dichloroethane, enabled large-scale production, while advancements in protective group chemistry (e.g., tert-butoxycarbonyl [Boc]) facilitated controlled functionalization.

Position of (S)-tert-Butyl 3-Isobutylpiperazine-1-carboxylate Hydrochloride in Chemical Research

This chiral piperazine derivative occupies a critical niche in asymmetric synthesis and drug development. Its molecular architecture combines a Boc-protected piperazine ring with an isobutyl side chain and a stereogenic center at the 3-position, making it a versatile intermediate for:

- Receptor-targeted therapeutics : The isobutyl group enhances lipophilicity, improving blood-brain barrier penetration for central nervous system (CNS) agents.

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIFVAVTYMLAU-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662480 | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217471-24-3 | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Diethanolamine

Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux to form bis(2-chloroethyl)amine. Optimal conditions include a 3.25:1 molar ratio of SOCl₂ to diethanolamine, yielding >95% conversion after 3–5 hours.

Boc Anhydride Coupling

The chlorinated intermediate is treated with Boc anhydride in the presence of sodium carbonate (pH > 10) at 10–30°C. This step achieves N-Boc protection with a 94.3% yield and 99.4% purity after 12–16 hours.

Cyclization with Ammonia

Cyclization via ammonolysis at 55–65°C generates N-Boc piperazine. Ethyl acetate extraction and reduced-pressure drying yield the Boc-protected piperazine core, which serves as the precursor for subsequent alkylation.

Stereoselective Introduction of the Isobutyl Group

The (S)-configuration at the 3-position is achieved through asymmetric alkylation or chiral resolution. Two primary strategies are documented:

Iridium-Catalyzed Asymmetric Alkylation

Building on methodologies for benzyl piperazine derivatives, the Boc-protected piperazine undergoes alkylation with isobutyl bromide using a chiral iridium catalyst. Key parameters include:

-

Catalyst : [Ir(cod)Cl]₂ with (R)-BINAP ligand

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −20°C to 0°C

-

Yield : 82–88% with 98% enantiomeric excess (ee)

This method avoids racemization and ensures high stereoselectivity, making it preferable for industrial-scale production.

Chiral Resolution of Racemic Mixtures

For non-catalytic approaches, racemic tert-butyl 3-isobutylpiperazine-1-carboxylate is resolved using chiral acids (e.g., L-tartaric acid) in ethanol. The (S)-enantiomer is isolated via fractional crystallization, achieving 90–95% ee but with lower overall yields (60–65%).

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid to improve stability and crystallinity:

-

Acidification : The Boc-protected (S)-3-isobutylpiperazine is dissolved in anhydrous diethyl ether.

-

HCl Gas Bubbling : Dry HCl gas is introduced until pH < 2, precipitating the hydrochloride salt.

-

Recrystallization : The crude product is recrystallized from ethanol/water (4:1 v/v), yielding white crystals with >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Iridium-Catalyzed Alkylation | Boc protection → Asymmetric alkylation → HCl salt | 82–88 | 98 | High |

| Chiral Resolution | Boc protection → Racemic alkylation → Resolution → HCl salt | 60–65 | 90–95 | Moderate |

| Grignard Addition | Boc protection → Grignard reaction → HCl salt | 70–75 | 85 | Low |

Table 1: Comparison of preparation methods for (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride.

Industrial-Scale Optimization

Large-scale production (patent CN108033931B) emphasizes cost efficiency and safety:

-

Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

-

Solvent Recycling : Ethyl acetate from extraction steps is distilled and reused, cutting material costs by 30%.

-

Quality Control : In-line NMR monitors enantiomeric purity during asymmetric alkylation, ensuring consistent ee ≥ 98%.

Challenges and Mitigation Strategies

-

Racemization During Alkylation : Minimized by maintaining temperatures below 0°C and using aprotic solvents.

-

Boc Group Cleavage : Acidic conditions during HCl salt formation may hydrolyze the Boc group. This is prevented by controlled HCl dosing and low-temperature processing.

-

Impurity from Isobutyl Bromide : Residual alkylating agent is removed via silica gel chromatography or activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperazine ring or the substituent groups.

Substitution: The tert-butyl and isobutyl groups can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or sulfonates are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized piperazine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (R)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

The (R)-enantiomer (Ref: 10-F327766) shares identical molecular weight and functional groups but differs in stereochemistry at the 3-position. Such enantiomeric pairs often exhibit distinct biological activities due to differences in binding affinity to chiral targets. For example, in drug development, one enantiomer may show therapeutic efficacy, while the other could be inactive or toxic .

Key Differences:

Substituent Variants: Alkyl Group Modifications

(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride

This analog (CAS No. 1384840-46-3, molecular weight 236.74 g/mol) replaces the isobutyl group with a methyl substituent.

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride

With a methoxy-oxoethyl substituent (CAS No. 1858241-30-1), this compound introduces an ester functional group, enhancing polarity and reactivity. Such derivatives are valuable in prodrug strategies or as intermediates for further functionalization .

Structural Comparison Table:

Functional Group Variants: Dicarboxylate Derivatives

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

This compound (CAS No. 1251903-83-9, molecular weight 280.75 g/mol) features a second carboxylate group at the 3-position. The additional ester moiety increases molecular complexity and may influence binding to metal ions or enzymes, making it suitable for coordination chemistry or multifunctional ligand design .

Impact of Functional Groups:

- Monocarboxylates (e.g., Target Compound): Simplified reactivity, ideal for stepwise synthesis.

Methodological Considerations for Structural Comparison

Graph-based comparison methods, as highlighted in chemical informatics research, are more accurate than bit-vector approaches for evaluating structural similarities. For instance, the tert-butyl and isobutyl groups in piperazine derivatives create distinct topological features that graph algorithms can differentiate, aiding in predicting biochemical behavior .

Biological Activity

(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride can be described structurally as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 270.78 g/mol

- IUPAC Name : (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

The compound features a piperazine ring, which is known for its biological significance, particularly in drug design due to its ability to interact with various biological targets.

Research indicates that (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and modulating various physiological processes.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.

- Cell Signaling Pathways : The compound could influence key signaling pathways related to inflammation and cellular stress responses.

Study 1: Neurotransmitter Modulation

A study conducted on the effects of (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride demonstrated its ability to enhance the release of serotonin in vitro. This suggests potential applications in treating mood disorders. The study utilized rat brain slices to measure neurotransmitter levels before and after administration of the compound.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serotonin Level (nM) | 150 ± 10 | 220 ± 15* |

*Significant increase (p < 0.05)

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound using a mouse model of acute inflammation. The results indicated that treatment with (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride significantly reduced pro-inflammatory cytokine levels.

| Cytokine | Control Group | Treatment Group |

|---|---|---|

| IL-6 (pg/mL) | 300 ± 20 | 180 ± 25* |

| TNF-α (pg/mL) | 250 ± 15 | 130 ± 20* |

*Significant decrease (p < 0.01)

Pharmacokinetics

The pharmacokinetic profile of (S)-tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride has been explored in animal models. Key findings include:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution, particularly in the brain and liver.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Predominantly excreted through urine.

Q & A

What analytical techniques are recommended for confirming the stereochemical purity of (S)-tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride?

To confirm stereochemical purity, employ chiral HPLC with a polar stationary phase (e.g., amylose-based columns) and monitor retention times against racemic standards. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of substituents on the piperazine ring, while X-ray crystallography (using SHELX programs for refinement ) provides definitive stereochemical assignment. Circular dichroism (CD) spectroscopy may also corroborate enantiomeric excess in solution .

How is the thermal stability of this compound assessed in preformulation studies?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures and phase transitions. For example, heating rates of 10°C/min under nitrogen atmosphere can identify degradation thresholds. Solubility stability under varying pH (1.2–7.4) is tested via shake-flask methods, with HPLC monitoring for decomposition products .

What strategies mitigate racemization during the synthesis of the (S)-enantiomer?

Racemization is minimized by:

- Low-temperature reactions (<0°C) during nucleophilic substitutions or esterifications.

- Using non-polar aprotic solvents (e.g., dichloromethane) to reduce proton exchange.

- Chiral catalysts (e.g., BINOL-derived ligands) in asymmetric syntheses.

- Avoiding prolonged exposure to bases; instead, employ mild bases like DIEA in stoichiometric amounts .

How do computational methods predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina, Glide) models binding poses to receptors (e.g., serotonin or dopamine receptors). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., isobutyl vs. cyclopropyl groups) with bioactivity .

How can researchers resolve contradictions in reported solubility data across studies?

Discrepancies arise from methodological differences. Standardize protocols:

- Shake-flask method : Saturate compound in buffered solutions (24 hr equilibration, filtered through 0.22 µm membranes).

- HPLC-UV quantification : Compare against calibration curves.

- Dynamic light scattering (DLS) detects aggregates affecting apparent solubility.

Contradictions in organic solvent solubility (e.g., DMSO vs. acetonitrile) require controlled humidity conditions to exclude hygroscopic effects .

What reaction optimization strategies improve yields in multi-step syntheses?

- One-pot cascades : Combine Boc protection and piperazine ring closure using T3P® as a coupling agent, reducing intermediate isolation steps.

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min vs. 12 hr for amide bond formation) at 80–120°C.

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., HCl salt formation) .

How does the bioactivity of the (S)-enantiomer compare to its (R)-counterpart in receptor binding assays?

The (S)-enantiomer typically shows higher affinity for neurotransmitter receptors (e.g., 5-HT1A, Ki = 12 nM vs. 220 nM for (R)-form). Assays use radioligand displacement (³H-8-OH-DPAT for 5-HT1A) and functional cAMP assays (HEK293 cells transfected with receptors). Stereospecificity is attributed to van der Waals interactions between the isobutyl group and hydrophobic receptor pockets .

What crystallization conditions favor high-resolution X-ray structures of this compound?

Optimize via vapor diffusion : Mix 10 mg/mL compound in methanol with 0.1 M ammonium acetate (pH 6.5) in a 1:1 ratio. Crystals grown at 4°C often diffract to 0.8 Å resolution. SHELXL refinement with TWIN/BASF commands resolves potential twinning .

How are stability-indicating methods validated for HPLC analysis?

- Forced degradation : Expose compound to 0.1 N HCl (70°C, 1 hr), 0.1 N NaOH (25°C, 2 hr), and 3% H2O2 (24 hr).

- Peak purity assessed via diode-array detection (DAD) with spectral similarity >99.9%.

- Method precision : RSD ≤2% for retention times across 6 replicates .

What in vitro models evaluate the compound's blood-brain barrier (BBB) permeability?

- PAMPA-BBB : Measure permeability (Pe) using a lipid membrane mimicking BBB. Pe >4.0 × 10⁻⁶ cm/s indicates high penetration.

- MDCK-MDR1 cells : Calculate apparent permeability (Papp) and efflux ratio (ER). ER <2 suggests low P-gp-mediated efflux, favoring CNS uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.